2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride
Description
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride is a compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-(1-benzofuran-2-ylmethylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-13-12(15)8-14-7-10-6-9-4-2-3-5-11(9)16-10;/h2-6,14H,7-8H2,1H3,(H,13,15);1H |
InChI Key |
CJXUEDXDSHBJPG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNCC1=CC2=CC=CC=C2O1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride typically involves the reaction of 1-benzofuran-2-ylmethylamine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol
- (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds
Uniqueness
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride is unique due to its specific structural features and the range of biological activities it exhibits.
Biological Activity
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing from diverse sources of research.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzofuran moiety linked to an N-methylacetamide group. The synthesis typically involves the reaction of benzofuran derivatives with amine precursors, followed by acylation to form the final product. The synthetic pathway can be summarized as follows:
- Formation of Benzofuran Derivative : Benzofuran is synthesized through cyclization reactions involving salicylic acid derivatives.
- Amine Reaction : The benzofuran derivative is reacted with an amine to introduce the methylamino group.
- Acylation : The resulting intermediate undergoes acylation with acetic anhydride or acetyl chloride to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to 2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamide hydrochloride exhibit significant antibacterial properties. For instance, studies have shown that benzofuran derivatives possess activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 20 µM to 70 µM depending on the specific structure and substituents present .
GABA Receptor Modulation
Preliminary studies suggest that compounds with similar structures may act as GABA receptor modulators. GABA (gamma-aminobutyric acid) receptors are critical in neurotransmission and are targets for various therapeutic agents. The interaction with these receptors can influence neurological conditions and behavioral responses .
Case Study 1: Antibacterial Efficacy
In a comparative study, several benzofuran derivatives were tested for their antibacterial efficacy against multi-drug resistant strains of S. aureus and E. coli. The results indicated that compounds with a benzofuran moiety showed enhanced activity compared to traditional antibiotics, suggesting a potential for development into new antimicrobial agents .
| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| Compound A | 20 | 40 |
| Compound B | 30 | 50 |
| Compound C | 40 | 70 |
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of similar compounds on GABAergic systems in animal models. The administration of these compounds resulted in significant alterations in behavior related to anxiety and depression, indicating potential therapeutic applications in mental health disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
